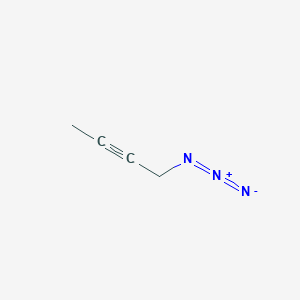
Ethyl 2-(methylthio)pyrimidine-4-carboxylate
概要
説明
Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H10N2O2S. It is a pyrimidine derivative, characterized by the presence of an ethyl ester group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring.
作用機序
Target of Action
Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It has been suggested that pyrimidine derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Pyrimidine derivatives, such as this compound, have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
生化学分析
Biochemical Properties
Ethyl 2-(methylthio)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain pyrimidine-related enzymes, potentially affecting their catalytic functions. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity and influencing metabolic pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. This compound has been found to bind to specific sites on enzymes, altering their conformation and activity. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s beneficial properties are observed up to a certain dosage, beyond which toxicity may occur. These findings are essential for determining safe and effective dosage ranges for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in pyrimidine metabolism. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can impact the compound’s function and its interactions with other biomolecules, thereby modulating its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with appropriate reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where the chlorine atom is replaced by a methylthio group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .
化学反応の分析
Types of Reactions: Ethyl 2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by other nucleophiles, such as cyanide ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Nucleophilic Substitution: Products include derivatives where the methylthio group is replaced by other functional groups.
Oxidation: Oxidized products may include sulfoxides or sulfones.
科学的研究の応用
Ethyl 2-(methylthio)pyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmacologically active compounds, including potential inhibitors of tyrosine kinases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial and anticancer properties.
類似化合物との比較
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: A precursor in the synthesis of ethyl 2-(methylthio)pyrimidine-4-carboxylate.
Pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine: A derivative with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance .
特性
IUPAC Name |
ethyl 2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-5-9-8(10-6)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJUQNDTUGUKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579084 | |
| Record name | Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250726-39-7 | |
| Record name | Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















